(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid
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Overview
Description
(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid: is a complex organic compound characterized by its unique structure, which includes a pyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyridoindole core, followed by the introduction of the butanoic acid side chain. Key steps include:
Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Butanoic Acid Side Chain: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen, using alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of indole N-oxides.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.
Medicine: The compound has potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure.
Tryptophan: An amino acid that also contains an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness: What sets (2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid apart is its specific combination of the pyridoindole core with the butanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)15(16(21)22)19-17(23)20-8-7-12-11-5-3-4-6-13(11)18-14(12)9-20/h3-6,10,15,18H,7-9H2,1-2H3,(H,19,23)(H,21,22) |
InChI Key |
FRTSVJZWGTVNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
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